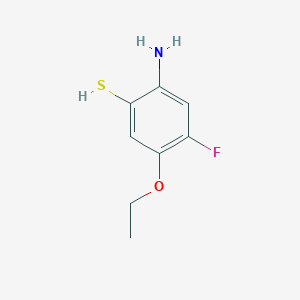

2-Amino-5-ethoxy-4-fluorobenzenethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-5-ethoxy-4-fluorobenzenethiol (AEFBT) is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. AEFBT is a thiol derivative of 2-amino-4-fluorophenol, and it has been synthesized using various methods.

Aplicaciones Científicas De Investigación

Chemical Modification of Membranes

Research into the effects of sulfhydryl and amino reactive reagents on ion permeability in human red blood cells highlights the importance of understanding the chemical interactions and modifications at the cellular level. Studies have shown that specific amino-reactive reagents can alter anion permeability, whereas sulfhydryl agents influence cation permeability. This knowledge is crucial for developing targeted treatments and understanding cellular responses to various chemical stimuli. The work of Knauf and Rothstein (1971) in The Journal of General Physiology provides foundational insights into how chemical modifications can influence cell membrane functions, offering potential pathways for therapeutic interventions (Knauf & Rothstein, 1971).

Synthesis of Heterocyclic Compounds

The synthesis of condensed heterocyclic compounds, including 8-substituted isocoumarin derivatives and 4-ethenylcarbazoles, through the oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with internal alkynes showcases the versatility of 2-Amino-5-ethoxy-4-fluorobenzenethiol in creating complex molecules. These compounds have shown promising properties, such as solid-state fluorescence, underlining their potential applications in materials science and organic electronics. The research by Shimizu et al. (2009) in The Journal of Organic Chemistry demonstrates innovative approaches to synthesizing these complex structures, potentially opening new avenues for the development of novel materials and drugs (Shimizu, Hirano, Satoh, & Miura, 2009).

Corrosion Inhibition

The application of 2-Amino-5-ethoxy-4-fluorobenzenethiol derivatives in corrosion inhibition presents a green approach to protecting metals against degradation. Research by Verma et al. (2015) on mild steel in acidic conditions highlights the high efficiency of these compounds as corrosion inhibitors, demonstrating their potential in industrial applications to enhance the longevity and durability of metal structures. This study not only showcases the practical applications of these derivatives in industry but also contributes to the development of environmentally friendly corrosion inhibitors (Verma, Quraishi, & Singh, 2015).

- Chemical Modification of Membranes: Effects of Sulfhydryl and Amino Reactive Reagents on Ion Permeability by Knauf & Rothstein (1971).

- Waste-free Synthesis of Condensed Heterocyclic Compounds by Shimizu et al. (2009).

- 2-Aminobenzene-1,3-dicarbonitriles as Green Corrosion Inhibitor by Verma, Quraishi, & Singh (2015).

Propiedades

IUPAC Name |

2-amino-5-ethoxy-4-fluorobenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNOS/c1-2-11-7-4-8(12)6(10)3-5(7)9/h3-4,12H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNWWSCIBSIOQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)S)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-ethoxy-4-fluorobenzenethiol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-fluorophenyl)methylene]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2743810.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2743816.png)

![N-[4-(difluoromethoxy)phenyl]-2-methylpiperidine-1-carbothioamide](/img/structure/B2743817.png)

![(2,6-Dichloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B2743822.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2743823.png)

![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/no-structure.png)

![1-[(2,4-Dichlorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2743829.png)